molecular formula C18H19ClN2O B5806386 N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-phenylacetamide

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-phenylacetamide

Cat. No.: B5806386
M. Wt: 314.8 g/mol
InChI Key: OIPOHWQDVDOVHK-UHFFFAOYSA-N
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Description

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-phenylacetamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a pyrrolidine ring attached to a phenyl group, which is further connected to a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-phenylacetamide typically involves the following steps:

    Formation of the Pyrrolidine Derivative: The starting material, 3-chloro-4-nitroaniline, is reacted with pyrrolidine under basic conditions to form 3-chloro-4-pyrrolidin-1-ylaniline.

    Reduction of the Nitro Group: The nitro group in 3-chloro-4-pyrrolidin-1-ylaniline is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Acylation Reaction: The resulting amine is then acylated with phenylacetyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thiol derivatives.

Scientific Research Applications

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-phenylacetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Biology: The compound is studied for its effects on various biological pathways and its potential as a therapeutic agent for neurological disorders.

    Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.

    Industry: The compound is used as an intermediate in the synthesis of other complex molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-naphthamide
  • N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-(4-methoxyphenoxy)acetamide

Uniqueness

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-phenylacetamide is unique due to its specific structural features, such as the presence of both a pyrrolidine ring and a phenylacetamide moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O/c19-16-13-15(8-9-17(16)21-10-4-5-11-21)20-18(22)12-14-6-2-1-3-7-14/h1-3,6-9,13H,4-5,10-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPOHWQDVDOVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)NC(=O)CC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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